Product packaging for Ethynyl Estradiol 3-Acetate(Cat. No.:CAS No. 5779-47-5)

Ethynyl Estradiol 3-Acetate

Cat. No.: B027874
CAS No.: 5779-47-5
M. Wt: 338.4 g/mol
InChI Key: WHONTIANOSNSAH-AANPDWTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynyl Estradiol 3-Acetate is a high-purity synthetic steroid derivative provided exclusively for research use in laboratory settings. This compound is structurally derived from the potent synthetic estrogen ethinyl estradiol (EE), a key component in numerous pharmaceutical formulations, most notably combined oral contraceptives . The addition of an acetate group at the 3-position is a common strategy in medicinal chemistry to alter the compound's pharmacokinetic profile, potentially enhancing its lipophilicity and serving as a prodrug that extends its activity in biological systems. As a research tool, this compound is primarily of interest for investigating estrogen receptor-mediated signaling pathways. Like its parent compound, it is expected to act as an agonist of the estrogen receptor (ER) . Its primary research applications include the study of estrogenic effects in cell-based assays, exploration of hormonal regulation mechanisms, and as a standard in analytical chemistry for developing and validating methods to detect and quantify estrogenic compounds in complex matrices. In environmental science, it serves as a reference standard for tracking potent synthetic endocrine-disrupting chemicals . RESEARCH APPLICATIONS • Biochemical Research : A key tool for studying the binding affinity and transcriptional activation of estrogen receptors in various cell lines. • Metabolic Studies : Used to investigate the metabolic pathways of synthetic estrogens, including deacetylation and other biotransformation processes. • Environmental Toxicology : Employed as an analytical standard to monitor the presence and persistence of potent estrogenic compounds in environmental samples, helping to assess ecological risks . • Pharmaceutical Development : Serves as a chemical intermediate or reference compound in the development and testing of new hormonal therapeutics. WARNING : This product is intended FOR RESEARCH USE ONLY (RUO) and is NOT intended for diagnostic, therapeutic, or any human use. It must be handled by qualified professionals in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O3 B027874 Ethynyl Estradiol 3-Acetate CAS No. 5779-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHONTIANOSNSAH-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628371
Record name (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5779-47-5
Record name (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for Ethynyl Estradiol 3 Acetate

Precursor Synthesis Pathways to Ethinyl Estradiol (B170435)

The journey to synthesizing Ethynyl (B1212043) Estradiol 3-Acetate begins with the production of its direct precursor, ethinyl estradiol. Ethinyl estradiol (EE) is a synthetic estrogen that was first synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg. drugbank.com Its creation was driven by the goal of producing an estrogen with enhanced oral bioavailability compared to the natural estradiol. drugbank.com This was achieved by introducing a sterically hindering ethynyl group at the C17α position of the estradiol steroid core, which protects the 17β-hydroxyl group from rapid metabolic oxidation in the liver. drugbank.comuomustansiriyah.edu.iq

The primary and most common synthetic route to ethinyl estradiol starts from estrone (B1671321). kup.atgoogle.com The core of this transformation is the ethynylation of the 17-keto group of estrone. drugbank.comnih.gov This reaction is typically an alkynylation, where an acetylide anion attacks the carbonyl carbon at the C17 position.

A widely employed method involves the use of potassium acetylide, which can be generated in situ by reacting potassium hydroxide (B78521) with acetylene (B1199291) gas. google.com The synthesis can be broadly described in two main steps:

Formation of the Acetylide Reagent: Potassium hydroxide powder is reacted with acetylene gas to form potassium acetylide. google.com

Ethynylation of Estrone: The estrone is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and reacted with the prepared potassium acetylide. google.com The reaction mixture is kept at a controlled temperature (e.g., -5 to 10 °C) while acetylene gas is continuously supplied. google.com Following the reaction, an acidic workup protonates the resulting alkoxide to yield ethinyl estradiol. google.com

Synthetic Routes for 3-Acetate Esterification of Ethinyl Estradiol

The esterification of the phenolic 3-hydroxyl group of ethinyl estradiol yields Ethynyl Estradiol 3-Acetate. This process is a targeted modification, as ethinyl estradiol possesses two hydroxyl groups: a phenolic hydroxyl at C3 and a tertiary alcohol at C17. The phenolic hydroxyl group at C3 is more acidic and generally more reactive towards esterification than the sterically hindered tertiary hydroxyl group at C17. This difference in reactivity allows for selective acetylation at the C3 position.

A general and effective method for this transformation is the catalytic reduction of estrone acetate (B1210297). In this process, estrone is first acetylated to form estrone acetate. Then, the 17-keto group of estrone acetate is reduced to a 17-hydroxyl group. A patented method describes treating an ester of estrone, such as estrone acetate, with catalytically activated hydrogen in the presence of a platinum oxide catalyst and an aliphatic ester solvent like ethyl acetate. google.com This method directly yields the estradiol-3-mono-acetate in a pure form. google.com While this patent focuses on estradiol esters, the same principle can be applied starting with ethinyl estrone, though this is a less common starting material.

Direct selective acetylation of ethinyl estradiol is also feasible. The reaction typically involves treating ethinyl estradiol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base catalyst. The choice of solvent and reaction conditions is crucial to ensure selectivity for the 3-hydroxyl group. Pyridine is often used as both a solvent and a catalyst in such reactions.

Esterification is a common strategy to create prodrugs, potentially altering properties like solubility and bioavailability. google.comwikipedia.org For instance, 17β-estradiol-3-acetate is noted to have double the aqueous solubility of 17β-estradiol. google.com

Exploration of Epimerization Techniques for Steroidal Derivatives

Epimerization, the process of inverting the configuration of a single stereocenter in a molecule, is a critical tool in steroid chemistry for synthesizing diastereomers that may possess unique biological activities. For ethinyl estradiol and its derivatives, the stereocenters at C17 and others on the steroid nucleus are of particular interest.

One notable example is the synthesis of 17-epi-ethynylestradiol, the 17β-ethynyl-17α-ol epimer of ethinyl estradiol. nih.gov Researchers achieved this synthesis through two different pathways:

Reduction of an Epoxide: The primary route involved the lithium aluminum hydride (LiAlH4) reduction of a steroidal epoxide intermediate. nih.gov

Demethylation under Equilibrating Conditions: An alternative method was the demethylation of epimestranol (the 3-methyl ether of 17-epi-ethynylestradiol). nih.gov Epimestranol itself was obtained through an unusual 17β-ethynylation of estrone 3-methyl ether under equilibrating conditions, which favored the formation of the thermodynamically less stable epimer. nih.gov

Other studies have explored epimerization in related steroid systems. For instance, practical routes to 9α-hydroxypregnenes were developed through the epimerization and hydration of 17α-ethynyl-9α,17β-dihydroxyandrost-4-en-3-one. scispace.com More recent advancements in biocatalysis have provided highly stereoselective methods for synthesizing steroidal epimers. The use of ω-transaminases has enabled the synthesis of 17-α-amino steroids, providing efficient access to the α-epimer, which is typically harder to synthesize via classical chemical routes. rsc.orgrsc.org These biocatalytic methods offer a one-step procedure with high yields and excellent stereocontrol. rsc.orgrsc.org

Synthesis of Novel Ethinyl Estradiol Derivatives for Structure-Activity Relationship Studies

To investigate how molecular structure influences biological activity (Structure-Activity Relationships, SAR), numerous derivatives of ethinyl estradiol have been synthesized. These modifications primarily target the ethynyl group at C17 or the hydroxyl groups at C3 and C17. uomustansiriyah.edu.iqnih.gov

Introduction of Functional Groups at the Ethynyl Moiety

The terminal alkyne of the ethynyl group is a versatile handle for chemical modification. wikipedia.org Research has focused on replacing the terminal hydrogen with various functional groups to probe the effects on receptor binding and activity.

One study detailed two pathways for introducing new functionalities: researchgate.net

Carboxylation and subsequent derivatization: Treatment of ethinyl estradiol with n-butyllithium (n-BuLi) followed by bubbling with anhydrous carbon dioxide gas yielded the corresponding carboxylic acid derivative. This acid was then converted into an ethyl ester using ethanol (B145695) and an acid catalyst, and further into an amide by reacting the ester with ammonia. researchgate.net

Cyanation: A nitrile derivative was synthesized by treating a protected form of ethinyl estradiol (3,17-dibenzoyl ethinyl estradiol) with n-BuLi and then adding cyanogen (B1215507) bromide. researchgate.net

Another research group synthesized a series of seven estradiol derivatives with an alkynylamide side chain at the 17α position, starting from ethinylestradiol. nih.gov

Table 1: Synthesis of Ethinyl Estradiol Derivatives with Modified Ethynyl Moieties

Target DerivativeReagentsReported YieldReference
Carboxylic Acid (-COOH)1. n-BuLi, THF, -15°C2. CO₂ (g)40% researchgate.net
Ethyl Ester (-COOEt)Carboxylic acid derivative, EtOH, H⁺ catalyst70% researchgate.net
Amide (-CONH₂)Ethyl ester derivative, NH₃ (g), EtOH65% researchgate.net
Nitrile (-CN)3,17-dibenzoyl EE, n-BuLi, -78°C, BrCN40% researchgate.net
AlkynylamideEE, CO₂, glutaric anhydride, or bromoalkyl ortho esterGood nih.gov

Preparation of Additional Ester and Ether Derivatives

Modifying the hydroxyl groups at C3 and C17 with various ester and ether functionalities is another common strategy to create novel derivatives. nih.govrhhz.net Esterification can produce prodrugs with altered pharmacokinetic profiles. wikipedia.org

A variety of ester derivatives have been synthesized, as detailed in a patent, by reacting ethinyl estradiol with different acid-containing molecules. google.com These reactions often use coupling agents like N,N'-dicyclohexyl-carbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDCI). google.com

Ether derivatives have also been synthesized to explore their potential as selective estrogen receptor modulators (SERMs) or antagonists. For example, 11β-substituted ether derivatives of 17α-ethinyl estradiol were synthesized to generate strong antagonists, with the ethinyl group added to slow the metabolism of the steroid. rhhz.net

Table 2: Examples of Additional Ester and Ether Derivatives of Ethinyl Estradiol

Derivative TypeExample Derivative NameSynthetic ApproachReference
Ester Fumaric acid ethinyl estradiol esterEE + maleic anhydride + NaHMDS google.com
Ester Acetyl lactic acid ethinyl estradiol esterEE + acetyl lactic acid google.com
Ester Diacetyltartaric acid ethinyl estradiol esterEE + protected tartaric acid derivative google.com
Ether 17α-ethinyl-E11-3,i-Pr-etherMulti-step synthesis involving protection, oxidation, deprotection, and ethynylation rhhz.net
Ether Epimestranol (17-epi-EE 3-methyl ether)17β-ethynylation of estrone 3-methyl ether nih.gov
Ether Epiquinestrol (17-epi-EE 3-cyclopentyl ether)Synthesis from 17-epi-ethynylestradiol nih.gov

Advanced Synthetic Methodologies (e.g., Click Chemistry Approaches)

Modern synthetic techniques, such as bioorthogonal "click chemistry," have been applied to ethinyl estradiol to create complex molecular probes and targeted agents. The terminal alkyne of ethinyl estradiol is perfectly suited for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry. medchemexpress.commedchemexpress.com This reaction allows for the efficient and specific covalent linking of ethinyl estradiol to molecules containing an azide (B81097) group. nih.gov

This methodology has been used to:

Synthesize Fluorescent Probes: A fluorescent derivative of ethinyl estradiol was synthesized using a click chemistry route. x-mol.com This probe was used in affinity assays to study the estrogen receptor on specialized microarrays, demonstrating the utility of this approach in creating tools for biochemical research. x-mol.comconsensus.app

Create Radiolabeled Imaging Agents: A fluorinated estradiol derivative ([¹⁸F]F-FEET) was synthesized for potential use in breast cancer imaging. nih.gov The synthesis involved a click reaction between an ¹⁸F-containing azide and ethinyl estradiol to form a stable triazole ring linking the radioisotope to the steroid. nih.gov

Produce Labeled Standards: Isotopically labeled versions of ethinyl estradiol, such as Ethinyl Estradiol-¹³C₂ and Ethinyl Estradiol-d₄, are available as click chemistry reagents for use in research and as analytical standards. medchemexpress.commedchemexpress.com

The CuAAC reaction is valued for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous media. nih.gov It represents a powerful strategy for conjugating ethinyl estradiol to various tags, probes, or therapeutic moieties.

Table 3: Derivatives of Ethinyl Estradiol Synthesized via Click Chemistry

Azide-Containing PartnerResulting Derivative TypeApplicationReference
Cy3 azideFluorescent (Cy3) derivative of EEProbe for estrogen receptor affinity assays x-mol.com
Azide-PEG-Fluorine-18¹⁸F-labeled triazole derivative of EEPotential radiotracer for breast cancer imaging nih.gov
Various azide-containing moleculesLabeled ethinyl estradiolClick chemistry reagents, analytical standards medchemexpress.commedchemexpress.com

Prodrug Characteristics and Bioconversion of Ethynyl Estradiol 3 Acetate

Enzymatic Hydrolysis to Ethinyl Estradiol (B170435): In Vitro and In Vivo Investigations

The conversion of ethynyl (B1212043) estradiol 3-acetate to its active form, ethinyl estradiol, is primarily achieved through enzymatic hydrolysis. This process involves the cleavage of the ester bond at the C3 position of the steroid molecule.

In Vitro Studies

Laboratory-based (in vitro) studies have demonstrated that this hydrolysis is rapid in various biological media. For instance, when estradiol acetate (B1210297), a similar compound, was incubated in human serum, its half-life was found to be less than one minute, indicating a very fast conversion to estradiol. fda.gov The hydrolysis followed first-order kinetics, meaning the rate of the reaction is directly proportional to the concentration of the ester. fda.gov Studies using rat liver microsomes have also been employed to investigate the hydrolysis of steroid esters, providing a model system to understand the enzymatic processes involved. acs.org

In Vivo Findings

Following oral administration, ethynyl estradiol 3-acetate undergoes bioconversion to ethinyl estradiol. This conversion is a critical step for the compound's estrogenic activity. While specific in vivo kinetic data for this compound is not extensively detailed in the provided search results, the behavior of similar estrogen esters provides insight. For example, estradiol acetate is rapidly hydrolyzed to estradiol after administration. drugbank.com This rapid conversion is attributed to the presence of esterase enzymes in various tissues and fluids, including the vaginal fluid and plasma. fda.gov

Factors Influencing Prodrug Hydrolysis Kinetics

The rate at which this compound is hydrolyzed to ethinyl estradiol is influenced by several factors, primarily related to the enzymatic environment.

The key factors include:

Enzyme Concentration and Activity: The abundance and efficiency of esterase enzymes in different tissues will directly impact the rate of hydrolysis.

Tissue Location: Hydrolysis can occur at various sites, including the gastrointestinal tract, liver, and blood. The specific location of these enzymes will determine where the active drug is released.

Chemical Structure of the Ester: The nature of the ester group itself can influence its susceptibility to enzymatic cleavage. While the 3-acetate is a simple ester, more complex esterifications can alter hydrolysis rates. scirp.org

Comparative Bioconversion Studies with Other Ethinyl Estradiol Prodrugs (e.g., Mestranol)

Mestranol (B1676317), the 3-methyl ether of ethinyl estradiol, is another well-known prodrug of ethinyl estradiol and serves as a useful comparator to this compound.

Mestranol is demethylated in the liver to form the biologically active ethinyl estradiol. drugbank.comwikipedia.org This conversion is primarily mediated by the cytochrome P-450 2C9 enzyme. health.state.mn.usthaiscience.info The conversion efficiency of mestranol to ethinyl estradiol is reported to be around 70%. drugbank.comwikipedia.org This means that a 50 µg dose of mestranol is pharmacokinetically equivalent to approximately 35 µg of ethinyl estradiol. health.state.mn.us

In contrast to the hepatic demethylation of mestranol, this compound is converted via hydrolysis of its ester group. While direct comparative studies on the bioconversion rates of this compound and mestranol are not detailed in the provided results, the differing enzymatic pathways (hydrolysis vs. demethylation) suggest potentially different pharmacokinetic profiles. Studies comparing the effects of ethinyl estradiol and mestranol have shown them to be largely equipotent under specific experimental conditions, though some minor differences in their effects on certain biological markers have been observed. nih.gov

ProdrugActive MetabolitePrimary Conversion PathwayPrimary Location of ConversionConversion Efficiency
This compoundEthinyl EstradiolEnzymatic HydrolysisVarious tissues (e.g., liver, plasma)Data not specified
MestranolEthinyl EstradiolHepatic Demethylation (CYP2C9)Liver~70% drugbank.comwikipedia.org

Impact of Esterification on Bioavailability Profiles of Estrogen Derivatives

Esterification is a common strategy to improve the oral bioavailability of estrogens. epo.orgdrugbank.com Natural estrogens like 17β-estradiol have very low oral bioavailability due to extensive first-pass metabolism in the gut and liver. google.com By modifying the estrogen molecule with an ester group, its lipophilicity (fat-solubility) can be increased. scirp.org

This increased lipophilicity can lead to:

Enhanced Absorption: More lipophilic molecules can more easily pass through the lipid-rich membranes of the intestinal cells.

Protection from First-Pass Metabolism: The ester group can shield the active part of the molecule from being immediately metabolized by enzymes in the liver. Once absorbed, the ester is cleaved to release the active estrogen. drugbank.com

For example, the esterification of estradiol has been shown to sustain its release from intramuscular injections. drugbank.com While the absolute oral bioavailability of micronized estradiol is still low (around 5%), the use of ester prodrugs is a key strategy to enhance the delivery of the active hormone. wikipedia.org The development of novel estradiol prodrugs, such as those with sulfonamide esters, has shown promise in achieving complete oral bioavailability by utilizing different transport mechanisms within the body. nih.gov

Assessment of Prodrug Stability in Simulated Biological Environments

To predict how a prodrug will behave in the body, researchers often use in vitro models that mimic physiological conditions. These include simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

These simulated fluids are formulated to replicate the pH and enzymatic composition of the stomach and small intestine, respectively. researchgate.netnih.gov Testing the stability of this compound in these environments would provide crucial information on:

Stability in Acidic Conditions: Whether the ester bond is stable in the low pH environment of the stomach. Studies on related compounds have shown that hydrolysis can be studied across a range of pH values, from acidic (pH 2) to neutral (pH 7.4). researchgate.net

Enzymatic Degradation: The rate of hydrolysis in the presence of digestive enzymes found in the intestine.

Molecular Pharmacology and Receptor Interactions

Ethinyl Estradiol (B170435) 3-Acetate and Estrogen Receptor Binding Affinity Investigations

The biological activity of Ethynyl (B1212043) Estradiol 3-Acetate is contingent upon its conversion to Ethinyl Estradiol. As a prodrug, the 3-acetate ester itself is not the primary ligand for the estrogen receptor (ER). In vivo, esterases rapidly cleave the acetate (B1210297) group, yielding Ethinyl Estradiol. Consequently, investigations into receptor binding affinity focus on this active metabolite.

Ethinyl Estradiol (EE) is a potent estrogen that demonstrates a high binding affinity for both estrogen receptor subtypes, ERα and ERβ. wikipedia.org Studies have consistently shown that the introduction of the 17α-ethynyl group significantly enhances the compound's potency and alters its binding profile compared to the endogenous estrogen, Estradiol (E2). Research indicates that EE's binding affinity for ERα is approximately double that of Estradiol. nih.govmdpi.com Conversely, its affinity for ERβ is reported to be about half that of Estradiol. nih.gov Another study found that EE possessed 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org This high affinity for the estrogen receptors is a key factor in its biological activity. researchgate.net

Computational Modeling of Ligand-Receptor Interactions (e.g., Docking Studies with Estrogen Receptors)

Computational modeling, particularly molecular docking, provides valuable insights into the specific interactions between a ligand and its receptor at the atomic level. Docking studies for Ethinyl Estradiol (the active form of Ethynyl Estradiol 3-Acetate) with estrogen receptors have been performed to elucidate the structural basis for its high binding affinity. echemcom.comresearchgate.net

These in silico analyses model how Ethinyl Estradiol fits into the ligand-binding pocket of ERα and ERβ. The studies reveal that the formation of the Ethinyl Estradiol-estrogen receptor complex is primarily driven by steric and hydrophobic interactions. echemcom.com The phenolic A-ring of the steroid is crucial for high-affinity binding. nih.gov The ethynyl group at the C17α position contributes to the molecule's potent activity. Docking simulations calculate a binding energy score, which predicts the strength of the interaction. For instance, one study reported a Moldock score of -115.420 for the Ethinyl Estradiol-estrogen receptor complex, indicating a strong and stable binding interaction. echemcom.com

Docking Analysis of Ethinyl Estradiol with Estrogen Receptor

ParameterValueReference
Moldock Score-115.420 echemcom.com
Total Binding Energy Score-108.221 echemcom.com

Table 1: Results from a computational docking study showing the interaction scores between Ethinyl Estradiol and the estrogen receptor. The negative scores indicate favorable binding. echemcom.com

Comparative Analysis of Binding Profiles: this compound vs. Ethinyl Estradiol

A direct comparative analysis of receptor binding focuses on the inactive prodrug, this compound, and its highly active metabolite, Ethinyl Estradiol.

This compound: As a 3-O-acetylated ester, this compound is pharmacologically inactive. The acetate group at the C3 position sterically hinders the phenolic hydroxyl group, which is essential for high-affinity binding to the estrogen receptor's ligand-binding domain. Therefore, its binding affinity for ERα and ERβ is considered negligible until it is hydrolyzed.

Ethinyl Estradiol (EE): Following the cleavage of the acetate group, the resulting Ethinyl Estradiol molecule is a potent agonist for both ERα and ERβ. Its binding affinity is significantly higher than that of endogenous Estradiol (E2) for ERα. nih.govnih.gov This increased affinity contributes to its enhanced estrogenic potency and longer biological half-life compared to natural estrogens. nih.gov

Comparative Estrogen Receptor Binding Affinity

CompoundRelative Binding Affinity for ERα (vs. Estradiol)Relative Binding Affinity for ERβ (vs. Estradiol)Reference
Estradiol (E2)100%100% wikipedia.orgnih.gov
Ethinyl Estradiol (EE)~190-233%~38-151% wikipedia.orgnih.gov
This compoundNegligible (as prodrug)Negligible (as prodrug)

Table 2: A comparative overview of the relative binding affinities of Estradiol and Ethinyl Estradiol for the two main estrogen receptor subtypes. This compound is included to illustrate its role as an inactive prodrug.

Modulation of Estrogen Receptor Gene Expression by Ethinyl Estradiol Metabolites

Upon binding to ERα or ERβ, Ethinyl Estradiol induces a conformational change in the receptor. This activated ligand-receptor complex then translocates to the nucleus, where it functions as a transcription factor. pharmacompass.com It binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their expression. pharmacompass.com

Studies using microarray technology have demonstrated that exposure to Ethinyl Estradiol alters the gene expression profile in estrogen-sensitive tissues like the uterus and ovaries. oup.com The products of these regulated genes are involved in numerous cellular pathways, including cell growth, differentiation, and homeostasis. oup.com

Interactions with Other Steroid Receptors (e.g., Progesterone (B1679170) Receptor)

The specificity of a steroid hormone for its cognate receptor is a critical determinant of its pharmacological profile. Ethinyl Estradiol primarily exerts its effects through the estrogen receptors.

Androgen Receptor (AR): Ethinyl Estradiol does not bind significantly to the androgen receptor. nih.gov Its action is distinct from compounds designed to block androgen receptors, such as cyproterone (B1669671) acetate. drugbank.comdermnetnz.org

Glucocorticoid Receptor (GR): While some synthetic steroids show cross-reactivity, Ethinyl Estradiol's activity is highly specific to the estrogen receptor pathway, with no significant glucocorticoid effects reported. nih.gov

Cellular and Molecular Mechanisms of Action

Influence on Hypothalamic-Pituitary-Gonadal Axis Regulation

The hypothalamic-pituitary-gonadal (HPG) axis is a critical neuroendocrine system that governs reproductive function. oup.compsychiatrictimes.comwikipedia.org Ethinyl estradiol (B170435) exerts a profound influence on this axis, primarily through a negative feedback mechanism. researchgate.net

The HPG axis involves a coordinated release of hormones: Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary gland to secrete two key gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH). patsnap.compsychiatrictimes.comwikipedia.org These gonadotropins then act on the gonads to stimulate the production of sex hormones, including endogenous estradiol. researchgate.net

Ethinyl estradiol, by acting as a potent estrogen, disrupts this natural cycle. It suppresses the HPG axis by decreasing the secretion of GnRH from the hypothalamus. pharmgkb.org This, in turn, leads to a reduction in the release of FSH and LH from the pituitary gland. pharmgkb.orgpatsnap.com

A primary mechanism of action of ethinyl estradiol is the suppression of gonadotropin release, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the anterior pituitary gland. rehabmypatient.compatsnap.comcancer.gov By providing a continuous, potent estrogenic signal, ethinyl estradiol disrupts the normal pulsatile release of GnRH from the hypothalamus, which is necessary for stimulating FSH and LH secretion. pharmgkb.orgpatsnap.com

This suppression of FSH prevents the development and maturation of ovarian follicles. patsnap.com Concurrently, the inhibition of the mid-cycle LH surge is a crucial effect, as this surge is the direct trigger for ovulation. rehabmypatient.compatsnap.com The degree of suppression of FSH and LH can be influenced by the specific formulation and combination with a progestin. nih.gov Studies have shown that different combinations of ethinyl estradiol and norethindrone (B1679910) can lead to varying degrees of FSH and LH suppression. nih.gov The timing of administration during the menstrual cycle also appears to influence the effect on gonadotropin levels. oup.com

Cellular Proliferation and Differentiation Studies in Estrogen-Responsive Tissues

Ethinyl estradiol, as a potent estrogen, has significant effects on cellular proliferation and differentiation in estrogen-responsive tissues such as the uterus, mammary glands, and liver. nih.govresearchgate.net These effects are a direct consequence of the activation of estrogen receptors and the subsequent modulation of gene expression programs that control cell growth and development. nih.gov

In the uterus, ethinyl estradiol induces a well-documented uterotrophic response, characterized by an increase in uterine weight and cellular proliferation. nih.gov Studies in immature rats have shown that a single dose of ethinyl estradiol can induce changes in the expression of thousands of genes over time, initiating with genes involved in transcriptional regulation and signal transduction, followed by those related to protein synthesis, cell proliferation, and tissue remodeling. nih.gov

In the context of breast cancer, estrogens are known to promote the proliferation of epithelial cells in the mammary glands. nih.gov While ethinyl estradiol has been used in some therapeutic contexts, its proliferative effects are a key consideration. d-nb.info Interestingly, some studies suggest that in certain hormone-resistant breast cancer cells, ethinyl estradiol may activate estrogen receptor downstream genes without stimulating cell growth, hinting at the complexity of its action and the potential involvement of non-genomic pathways. d-nb.info

In the liver, ethinyl estradiol can also promote cellular changes. It has been shown to be a strong promoter of hepatocarcinogenesis in animal models when initiated by other agents. researchgate.net Studies in human hepatoma cell lines (HepG2) have demonstrated that ethinyl estradiol can induce the expression of mitochondrial genes and may increase the production of reactive oxygen species. carcinogenesis.com Furthermore, non-genomic signaling pathways activated by estradiol have been shown to play a role in DNA synthesis and the regulation of key cell cycle proteins like cyclin D1 in these cells. molbiolcell.org

The response to ethinyl estradiol can be highly tissue-specific, influenced by the local expression of estrogen receptor isoforms and other cellular factors. tandfonline.com

Effects on Protein Synthesis and Expression (e.g., Sex Hormone Binding Globulin)

Ethinyl estradiol has a pronounced effect on hepatic protein synthesis, leading to changes in the circulating levels of various proteins. endocrine-abstracts.orgnih.gov One of the most significant and well-documented effects is the increased synthesis of Sex Hormone Binding Globulin (SHBG). sdsm.infonih.govwikipedia.org

SHBG is a glycoprotein (B1211001) produced primarily by the liver that binds to sex steroids, such as testosterone (B1683101) and estradiol, in the bloodstream, thereby regulating their bioavailability. wikipedia.org Ethinyl estradiol is a potent stimulator of SHBG production. nih.gov This effect is considerably greater than that of natural estradiol, with some reports suggesting that ethinyl estradiol has up to 600 times the effect on hepatic protein synthesis. nih.gov Oral contraceptives containing ethinyl estradiol can increase SHBG levels by two- to four-fold, and in some cases with higher doses, up to five- to ten-fold. wikipedia.org

This increase in SHBG levels leads to a decrease in the concentration of free, biologically active testosterone. sdsm.info This is because SHBG binds to testosterone with high affinity, rendering it unavailable to target tissues. sdsm.infowikipedia.org

Beyond SHBG, ethinyl estradiol influences the synthesis of a wide range of other proteins. A randomized trial comparing the effects of combined oral contraceptives containing either ethinyl estradiol or estradiol valerate (B167501) found that the ethinyl estradiol combination had a much broader impact on the serum proteome. endocrine-abstracts.orgnih.gov The most affected pathways included the complement system, acute phase response signaling, and the coagulation system. endocrine-abstracts.orgnih.gov This highlights the extensive influence of ethinyl estradiol on liver function and protein expression. Studies have also indicated that oral contraceptive use may have an inhibitory effect on myofibrillar protein synthesis. researchgate.net

The table below summarizes the effects of different oral contraceptive formulations on various hormones and proteins.

Oral Contraceptive FormulationFSH SuppressionLH SuppressionTotal Testosterone SuppressionSHBG Elevation
Ethinyl estradiol 50 mcg/norethindrone 1 mgSimilar to 35mcg/1mgSimilar to 35mcg/1mgSimilar to 35mcg/1mgSimilar to 35mcg/1mg
Ethinyl estradiol 35 mcg/norethindrone 1 mgSimilar to 50mcg/1mgSimilar to 50mcg/1mgSimilar to 50mcg/1mgSimilar to 50mcg/1mg
Ethinyl estradiol 35 mcg/norethindrone 0.5 mgLess suppressionLess suppressionLess suppressionGreater elevation

Data sourced from a randomized trial comparing different monophasic combinations of ethinyl estradiol and norethindrone. nih.gov

Investigation of Tissue-Specific Responses to Ethinyl Estradiol and its Prodrugs

The biological effects of ethinyl estradiol and its prodrugs can vary significantly between different tissues. This tissue selectivity is a complex phenomenon influenced by several factors, including the differential expression of estrogen receptor (ER) isoforms (ERα and ERβ), the presence of specific co-regulatory proteins, and local metabolic activation or inactivation of the hormone. tandfonline.comoup.com

For instance, in the uterus, ethinyl estradiol generally acts as a potent agonist, leading to tissue growth. pnas.org However, in other tissues, the response can be different. The dose-response to estrogens is notably tissue-specific, as clinically demonstrated by selective estrogen receptor modulators (SERMs) like tamoxifen, which can have estrogenic effects in some tissues (like bone) and anti-estrogenic effects in others (like the breast). tandfonline.com

The liver is particularly sensitive to the effects of ethinyl estradiol due to its high expression of enzymes involved in steroid metabolism and its role in producing various plasma proteins. researchgate.netnih.gov The significant impact of ethinyl estradiol on hepatic protein synthesis, such as the marked increase in SHBG, is a prime example of a tissue-specific response. nih.gov

Studies using transgenic zebrafish models have also highlighted the tissue-specific and developmental stage-dependent sensitivity to ethinyl estradiol. nih.gov Early life exposure to ethinyl estradiol can alter the responsiveness of specific tissues to subsequent estrogen exposures. nih.gov

Furthermore, the immune system is another target for estrogens, and oral exposure to ethinyl estradiol can lead to dose- and sex-specific effects on the spleen, suggesting immunomodulatory actions. biorxiv.org The complexity of these responses is partly due to the differential expression of ERα and ERβ in various immune cells, which governs the cellular signaling and subsequent responses. biorxiv.org

The local conversion of estrogens to different metabolites within a tissue can also contribute to tissue-specific effects. For example, the formation of catechol estrogens and their subsequent metabolic products can vary between tissues, potentially leading to different biological outcomes. oup.com

Metabolism and Pharmacokinetic Studies of Ethynyl Estradiol 3 Acetate and Its Metabolites

Absorption and Distribution Kinetics in Experimental Models

In these models, ethinyl estradiol (B170435) exhibits two-compartment open-model kinetics when administered intravenously. nih.gov The distribution of ethinyl estradiol is extensive, with high levels of binding to plasma proteins, primarily albumin (around 98.3-98.5%). drugbank.compediatricendocrinologynj.com It also binds to sex hormone-binding globulin (SHBG). drugbank.com The apparent volume of distribution has been reported to be significant, indicating distribution into various tissues. drugbank.com

Pharmacokinetic parameters in baboons have shown similarities to those in humans, supporting the use of this model in preclinical studies. nih.gov For instance, the elimination half-life of ethinyl estradiol and its sulfates in baboons ranges from 8.8 to 11.2 hours, which is comparable to observations in humans. nih.gov

Hepatic Metabolism Pathways (e.g., Cytochrome P450 Enzymes)

The liver is the primary site for the metabolism of ethinyl estradiol. The major metabolic pathway involves hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov This process leads to the formation of various hydroxylated metabolites. pharmgkb.org The most significant of these is 2-hydroxy-ethinyl estradiol, which accounts for a substantial portion of the metabolites formed. nih.govresearchgate.net Other hydroxylated metabolites at positions 4, 6, 7, and 16 have also been identified. drugbank.com These catechol estrogens can undergo further methylation by catechol-O-methyltransferase. drugbank.com

The biotransformation of ethinyl estradiol is a crucial step that determines its clearance and potential for drug-drug interactions. The involvement of specific CYP isoforms has been a key area of investigation.

Multiple cytochrome P450 isoforms are involved in the oxidative metabolism of ethinyl estradiol. nih.gov In vitro studies using human liver microsomes and recombinant human P450 isozymes have identified CYP1A1, CYP1A2, CYP2C9, CYP2C19, and CYP3A4 as being capable of metabolizing ethinyl estradiol. nih.govresearchgate.net

The primary metabolite formed by these isoforms is consistently 2-hydroxy-ethinyl estradiol. nih.gov Research indicates that CYP3A4 and CYP2C9 are the major contributors to the 2-hydroxylation of ethinyl estradiol in human liver microsomes, with inhibition studies showing their involvement to be approximately 54% and 24%, respectively. nih.govresearchgate.net While CYP1A1 exhibits high catalytic efficiency, its relative abundance in the liver is lower, making CYP3A4 and CYP2C9 the most significant enzymes in vivo. nih.gov Studies have also implicated CYP2B1 in the metabolism of ethinyl estradiol. pharmgkb.org Ethinyl estradiol has been shown to be an inhibitor of CYP1A1, CYP1A2, and CYP3A4. researchgate.net

EnzymeRole in Ethinyl Estradiol Metabolism
CYP3A4 A major enzyme responsible for the 2-hydroxylation of ethinyl estradiol. nih.govresearchgate.net It is also involved in the metabolism of many other drugs, leading to potential drug interactions. wikipedia.org
CYP2C9 Another significant enzyme contributing to the 2-hydroxylation of ethinyl estradiol. nih.govresearchgate.net
CYP1A1 Shows high catalytic efficiency for ethinyl estradiol metabolism in vitro, but its lower abundance in the liver makes its overall contribution less significant than CYP3A4 and CYP2C9. nih.gov
CYP1A2 Participates in the oxidative metabolism of ethinyl estradiol. pharmgkb.orgnih.gov Ethinyl estradiol can also inhibit the activity of this enzyme. mdpi.com
CYP2B1 Has been identified as one of the CYP enzymes involved in the hydroxylation of ethinyl estradiol. pharmgkb.org

Conjugation Pathways: Sulfation and Glucuronidation of Ethinyl Estradiol Metabolites

Following hydroxylation, the metabolites of ethinyl estradiol undergo phase II conjugation reactions, primarily sulfation and glucuronidation, to increase their water solubility and facilitate their excretion. nih.govpharmgkb.org

Sulfation is a significant conjugation pathway for ethinyl estradiol and its metabolites. pharmgkb.org The sulfotransferase enzyme SULT1E1 is particularly important in the sulfation of ethinyl estradiol. drugbank.com SULT1A1 and SULT1A3 also contribute to this process. drugbank.com The resulting sulfate (B86663) conjugates, such as ethinyl estradiol 3-sulfate, are major circulating metabolites. nih.gov

Glucuronidation is another key phase II reaction. pharmgkb.org Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7, are capable of glucuronidating ethinyl estradiol. drugbank.com The glucuronide conjugates are predominantly found in the urine. fda.gov

Elimination and Excretion Profiles in Preclinical Models

The elimination of ethinyl estradiol and its metabolites occurs through both urine and feces. drugbank.comwikipedia.org In rats, metabolites are excreted almost exclusively in the feces. nih.gov In humans, approximately 38% of ethinyl estradiol is excreted in the urine and 62% in the feces. wikipedia.org A significant portion is eliminated as unchanged parent drug. drugbank.com

The elimination half-life of ethinyl estradiol can vary, with reported values ranging from 7 to 36 hours. wikipedia.org Preclinical studies in baboons have demonstrated that the elimination phase half-lives of ethinyl estradiol and its three sulfate conjugates are similar, ranging from 8.8 to 11.2 hours. nih.gov

Enterohepatic Recirculation Investigations

Ethinyl estradiol may undergo enterohepatic circulation, a process where a drug is excreted in the bile, reabsorbed from the intestine, and returned to the liver. fda.govnih.gov This process is particularly relevant for estrogens as they can be directly conjugated in the liver and then deconjugated by gut bacteria, allowing for reabsorption of the active compound. nih.govnih.gov

Animal studies have provided evidence for the importance of enterohepatic circulation in the disposition of ethinyl estradiol. nih.gov In rats, a significant portion of administered estradiol is excreted in the bile as glucuronides, which can then be hydrolyzed by gut bacteria, making the active estrogen available for reabsorption. nih.gov While the significance in humans is less definitively established, it is believed that enterohepatic recirculation can prolong the half-life of ethinyl estradiol. patsnap.compharmgkb.org

Drug-Drug Interactions Affecting Metabolism of Ethinyl Estradiol Prodrugs

The metabolism of ethinyl estradiol, the active metabolite of ethinyl estradiol 3-acetate, can be affected by co-administration of other drugs. These interactions primarily involve the induction or inhibition of the cytochrome P450 enzymes responsible for its metabolism. wikipedia.orgpharmgkb.org

Drugs that induce CYP3A4, such as certain anticonvulsants (e.g., phenytoin, carbamazepine) and rifampicin, can increase the clearance of ethinyl estradiol, potentially reducing its efficacy. wikipedia.orgpharmgkb.org Conversely, inhibitors of CYP3A4 can increase the plasma concentrations of ethinyl estradiol. wikipedia.org For example, grapefruit juice, a known inhibitor of intestinal CYP3A4, has been shown to increase the bioavailability of ethinyl estradiol. pediatricendocrinologynj.comdrugs.com

Ethinyl estradiol itself can also act as an inhibitor of various CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4, which can lead to increased plasma concentrations of other drugs metabolized by these enzymes. researchgate.netmdpi.comhivclinic.ca For instance, co-administration of ethinyl estradiol has been reported to increase the levels of tizanidine (B1208945), a CYP1A2 substrate. drugs.com

Competition for conjugation pathways can also lead to drug interactions. For example, ascorbic acid (vitamin C) and acetaminophen (B1664979) can compete with ethinyl estradiol for sulfation, leading to increased blood concentrations of ethinyl estradiol. pharmgkb.org

Interacting Drug/SubstanceEffect on Ethinyl Estradiol (EE) MetabolismMechanism
Phenytoin, Carbamazepine (B1668303) Decreased EE levelsInduction of CYP450 enzymes pharmgkb.org
Rifampicin Decreased EE levelsInduction of CYP450 enzymes pharmgkb.org
Grapefruit Juice Increased EE bioavailabilityInhibition of intestinal CYP3A4 pediatricendocrinologynj.comdrugs.com
Ascorbic Acid (Vitamin C) Increased EE blood concentrationsCompetition for sulfation pharmgkb.org
Acetaminophen Increased EE blood concentrationsCompetition for sulfation pharmgkb.org
Tizanidine No direct effect on EE, but EE increases tizanidine levelsInhibition of CYP1A2 by EE drugs.com

Interactions with CYP450 Inducers and Inhibitors

The metabolism of ethinyl estradiol is primarily mediated by CYP3A4, with contributions from other isoforms such as CYP2C9, CYP1A2, and CYP2B6. wikipedia.orgpharmgkb.org Consequently, the co-administration of drugs that modulate the activity of these enzymes can have a profound impact on the systemic exposure to ethinyl estradiol.

CYP450 Inducers

Substances that induce the activity of CYP450 enzymes, particularly CYP3A4, can accelerate the metabolism of ethinyl estradiol, leading to lower circulating concentrations. This increased clearance can potentially reduce the effectiveness of ethinyl estradiol-containing medications. fsrh.org Well-documented inducers of CYP3A4 include certain anticonvulsants, antibiotics, and other medications. wikipedia.orgpharmgkb.org

For instance, anticonvulsants such as phenytoin, phenobarbital, and carbamazepine are known to be potent inducers of CYP3A4 and have been shown to decrease the levels of ethinyl estradiol. pharmgkb.orgmedscape.com The antituberculosis drug rifampin (also known as rifampicin) is another powerful inducer of CYP3A4 that significantly increases the clearance of ethinyl estradiol. wikipedia.orgpharmgkb.org

The following table summarizes key CYP450 inducers and their effects on ethinyl estradiol metabolism.

Inducer ClassExamplesAffected CYP EnzymesEffect on Ethinyl Estradiol
Anticonvulsants Phenytoin, Phenobarbital, Carbamazepine, Primidone, EthosuximideCYP3A4, CYP2C9Decreased plasma concentrations wikipedia.orgpharmgkb.orgmedscape.com
Antibiotics (Rifamycins) Rifampin (Rifampicin)CYP3A4Decreased plasma concentrations wikipedia.orgpharmgkb.org
Other St. John's wort, AminoglutethimideCYP3A4Decreased plasma concentrations drugs.com

CYP450 Inhibitors

Conversely, co-administration of CYP450 inhibitors can decrease the metabolism of ethinyl estradiol, leading to elevated plasma concentrations. fsrh.org This can increase the potential for concentration-related effects. The inhibition of CYP3A4 is of particular importance. wikipedia.org

Strong inhibitors of CYP3A4, such as certain azole antifungals and macrolide antibiotics, have been shown to significantly increase the systemic exposure to ethinyl estradiol. For example, ketoconazole, a potent CYP3A4 inhibitor, has been observed to increase the area under the curve (AUC) of orally administered ethinyl estradiol. nih.gov Similarly, voriconazole, which inhibits both CYP3A4 and CYP2C9, has also been shown to increase the AUC of ethinyl estradiol. nih.gov Other examples include the HIV protease inhibitor atazanavir (B138) and the macrolide antibiotic troleandomycin. wikipedia.orgnih.gov

Grapefruit juice is a well-known inhibitor of intestinal CYP3A4 and can increase the bioavailability of orally administered ethinyl estradiol by reducing its first-pass metabolism in the gut wall. drugs.comdrugs.com

The table below provides a summary of notable CYP450 inhibitors and their impact on ethinyl estradiol pharmacokinetics.

InhibitorPrimary CYP Enzymes InhibitedEffect on Ethinyl Estradiol Pharmacokinetics
Ketoconazole Strong CYP3A4 inhibitorIncreased AUC by 40% nih.gov
Voriconazole Strong CYP3A4 and moderate CYP2C19/CYP2C9 inhibitorIncreased AUC by 61% nih.gov
Atazanavir Moderate to strong CYP3A4 inhibitorIncreased AUC by 48% nih.gov
Fluconazole Moderate CYP3A and strong CYP2C19 inhibitorModest increase in concentrations wikipedia.orgnih.gov
Troleandomycin Potent and selective CYP3A4 inhibitorIncreased circulating levels wikipedia.org
Grapefruit Juice Intestinal CYP3A4 inhibitorIncreased peak plasma concentration (Cmax) by 37% and AUC by 28% drugs.com

Ethinyl Estradiol as a CYP450 Inhibitor

In addition to being a substrate for CYP450 enzymes, ethinyl estradiol itself can act as an inhibitor of several CYP isoforms. wikipedia.org This creates a potential for ethinyl estradiol to affect the metabolism of other co-administered drugs. Research indicates that ethinyl estradiol can inhibit CYP1A2, CYP2C19, CYP2B6, CYP2C9, and CYP3A4. wikipedia.orgnih.gov The inhibitory effect appears to be most pronounced for CYP1A2. nih.gov For example, in one study, the systemic exposure to the CYP1A2 substrate tizanidine was significantly increased in women using an oral contraceptive containing ethinyl estradiol. drugs.comdrugs.com

Toxicological Research and Safety Profile in Experimental Systems

Acute and Chronic Toxicity Assessments in Animal Models

Ethinyl Estradiol (B170435) (EE), the active form of Ethynyl (B1212043) Estradiol 3-Acetate, generally demonstrates low acute and chronic toxicity in animal studies. nih.govresearchgate.net Acute toxicity studies in rats, which measure the effects of a single high dose, showed no mortality at oral doses up to 1000 μg/kg, indicating a median lethal dose (LD50) greater than this value. researchgate.net Further studies established specific LD50 values for EE.

SpeciesRoute of AdministrationLD50
MouseOral1737 mg/kg
RatOral1200 mg/kg

Data Source: pfizer.com

Reproductive and Developmental Toxicology Studies

The effects of Ethinyl Estradiol on reproduction and development have been extensively studied in various animal models, as detailed in reports by the National Toxicology Program (NTP). nih.gov In male animals, exposure to estrogens can lead to reproductive toxicity, with observed effects including decreased testicular size and reduced testosterone (B1683101) levels. pfizer.com In female rats, EE has been shown to effectively inhibit ovulation. pfizer.com

A multigenerational study in Sprague-Dawley rats found clear biological activity and potentially adverse effects, including male mammary gland hyperplasia, decreased ovary weight, increased uterine weight, and delayed vaginal opening in female offspring. health.state.mn.us In utero and lactational exposure in rats has been shown to induce cleft phallus and delayed ovarian dysfunction in the offspring. health.state.mn.us

The potential for Ethinyl Estradiol to cause birth defects (teratogenicity) has yielded varied results depending on the animal model and testing conditions. When administered in combination with Norethindrone (B1679910) Acetate (B1210297) (NA), EE was not found to be teratogenic in studies involving mammals. nih.govresearchgate.net Extensive epidemiological studies in humans have also not found an increased risk of birth defects, such as cardiac anomalies or limb reduction, in women who used oral contraceptives containing EE prior to or inadvertently during early pregnancy. drugs.com

However, studies in non-mammalian models suggest a potential for teratogenicity. Research using developing zebrafish embryos demonstrated that a mixture of Ethinyl Estradiol and Norethisterone Acetate can cause dose- and time-dependent embryonic damage affecting multiple organ systems, including nerve outgrowth and blood vessel patterning. nih.gov These findings indicate a potential for teratogenicity that depends on the dose and the specific stage of embryonic development. researchgate.netnih.gov Furthermore, studies on the parent compound estradiol have shown it can produce teratogenic effects, such as cleft palate, in the offspring of treated animals. fda.gov

Clastogenicity refers to the capacity of an agent to cause structural damage to chromosomes. Studies have shown that Ethinyl Estradiol, when tested alone, possesses clastogenic properties. nih.govresearchgate.net Genotoxicity testing indicates that while EE may not interact directly with DNA, it can produce non-specific chromosome damage. pfizer.com

CompoundTestResult
Ethinyl EstradiolIn Vitro Chromosome AberrationData available, suggests clastogenic properties pfizer.com
Estradiol-3-acetateAmes AssayNegative fda.gov
EstradiolGenetic mutations/ClastogenicityDoes not cause genetic mutations; not a direct clastogenic agent fda.gov

Data Source: pfizer.comfda.gov

In contrast, the related compound Estradiol-3-acetate was found to be negative in the bacterial reverse mutation assay (Ames test), and its parent compound, estradiol, is not considered a direct clastogenic agent. fda.gov This highlights potential differences in the genotoxic profiles of closely related estrogens.

Carcinogenicity Studies and Tumorigenic Potential in Susceptible Animal Strains

The carcinogenic potential of Ethinyl Estradiol has been evaluated in several animal species, with results often depending on the species and strain. In some studies, long-term exposure to EE was found to increase the incidence of specific tumors in susceptible strains of rodents and dogs. nih.govresearchgate.net

In female rats, treatment with EE alone led to an increase in malignant mammary tumors. nih.gov When combined with Norethindrone Acetate, EE was associated with the development of mammary tumors, benign liver-cell tumors, endometrial carcinomas, and hepatocellular carcinoma in rats. pfizer.com Mice treated with the combination exhibited pituitary tumors. pfizer.com Conversely, monkeys treated for 10 years with the combination did not develop malignant tumors, suggesting significant species specificity. nih.govresearchgate.netpfizer.com

In beagle dogs, a species once commonly used for testing contraceptive steroids, EE alone did not cause an increase in mammary tumors. nih.gov Other studies have noted that topical administration of EE induced skin papillomas in certain animal models. tga.gov.au The National Toxicology Program (NTP) has conducted comprehensive toxicology and carcinogenesis studies on EE, confirming its potential to induce tumors in animals. nih.gov

SpeciesCompound/CombinationTumor Findings
Rats (Female)Ethinyl Estradiol aloneIncreased malignant mammary tumors nih.gov
RatsEE + Norethindrone AcetateMammary tumors, benign liver-cell tumors, endometrial carcinomas, hepatocellular carcinoma pfizer.com
MiceEE + Norethindrone AcetatePituitary tumors pfizer.com
Dogs (Beagle)Ethinyl Estradiol aloneNo increase in mammary tumors nih.gov
MonkeysEE + Norethindrone AcetateNo malignant tumors after 10 years pfizer.com

Data Source: pfizer.comnih.gov

Evaluation of Endocrine Disrupting Effects in Environmental and Biological Systems

Ethinyl Estradiol is recognized as a potent endocrine-disrupting chemical (EDC). nih.govnih.gov EDCs are substances that can interfere with the body's endocrine (or hormone) system, leading to adverse developmental, reproductive, neurological, and immune effects. doi.gov

In animal studies, EE exposure leads to a range of hormonal effects, including reduced levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), and increased serum estradiol. health.state.mn.us Studies in rats have documented that dietary exposure to EE can induce mammary gland hyperplasia in males, even at very low doses. health.state.mn.usepa.gov

The environmental impact of EE is also a significant concern. As a component of oral contraceptives, it enters aquatic ecosystems through wastewater effluent. nih.gov Exposure to extremely low concentrations (in the parts-per-trillion range) of EDCs like EE can lead to endocrine disruption in fish and wildlife. doi.gov Observed effects in aquatic species include altered differentiation and function of reproductive organs, such as the development of ambiguous gonads in amphibians. doi.gov The presence of multiple EDCs in the environment can have additive or interactive effects, making the total exposure risk critical to assess. doi.gov

Mechanistic Toxicology of Estrogens (e.g., Hematotoxicity, Cardiac Effects)

The mechanisms by which estrogens exert toxic effects are often linked to their primary pharmacological activity but can also involve other pathways.

Hematotoxicity: High doses of estrogens have been associated with hematological effects in animal models. In dogs, high-dose administration can lead to anemia, thrombocytopenia (low platelet count), and agranulocytosis (a severe drop in white blood cells). fda.gov A no-observed-effect-level (NOEL) for ethinyl estradiol-induced hematotoxicity in dogs was established between 0.04 and 0.2 mg/kg/day. researchgate.net

Cardiac Effects: The cardiovascular system is a known target of estrogen action. Estrogens have pro-thrombotic effects, increasing the risk of venous thromboembolism (VTE) by elevating prothrombin and decreasing the anticoagulant protein antithrombin III. nih.gov Studies have shown that oral contraceptive use with EE is correlated with a significantly higher risk of VTE compared to non-users. nih.gov Furthermore, estrogen use can elevate inflammatory markers such as C-reactive protein (CRP), which is a risk factor for cardiovascular disease. nih.gov Estrogens also impact the lipid profile by affecting the hepatic upregulation of apolipoproteins, which can lead to changes in HDL-C, LDL-C, and triglyceride levels. nih.gov

Sex-Specific Differences in Toxicological Responses

Toxicological research specific to Ethynyl Estradiol 3-Acetate is limited. The safety assessment of this compound often relies on studies conducted with its parent compound, estradiol. fda.gov The available information indicates that the adverse effects observed in experimental animal models are generally linked to the compound's primary pharmacological activity as an estrogen. fda.gov These effects manifest differently between sexes, primarily impacting reproductive organs and endocrine functions. fda.gov

In male experimental animals, one of the key toxicological responses observed is the inhibition of fertility due to the blockade of spermatogenesis. fda.gov Conversely, studies in female animals have reported effects such as endometrial and uterine hyperplasia, as well as mammary hypertrophy. fda.gov Effects common to both sexes include increased weight of the pituitary and adrenal glands. fda.gov At high doses, hepatomegaly with cholestasis and hematological effects have also been noted. fda.gov

Perinatal exposure to potent estrogens in rat models has been shown to produce distinct effects in male and female offspring. In Wistar rats, perinatal exposure led to an increased number of nipples and reduced ovary weight in female offspring, along with malformations of the female genitalia. nih.gov In prepubertal male offspring from the same studies, there was a dose-dependent increase in estrogen-regulated gene expression in the ventral prostate and a decrease in ventral prostate weight at certain concentrations. nih.gov

A multigenerational study in Sprague-Dawley rats using ethinyl estradiol, a related potent synthetic estrogen, revealed clear sex-specific biological activity. While reduced body weights were observed in both sexes, females exhibited perturbed estrous cycles, and males showed increased rates of mammary gland hyperplasia and mineralization of the kidney tubules. nih.gov

The following table summarizes the differential toxicological findings in male and female experimental animals based on research extrapolated for or conducted on related estrogenic compounds.

Table 1: Summary of Sex-Specific Toxicological Responses in Experimental Systems

Toxicological Endpoint Species Male Response Female Response
Reproductive Organs Rodents Blockade of spermatogenesis fda.gov Endometrial and uterine hyperplasia fda.gov
Mammary gland hyperplasia nih.gov Mammary hypertrophy fda.gov
Decreased ventral prostate weight nih.gov Reduced ovary weight nih.gov
Increased preputial gland tumors nih.gov Increased uterine stromal polyps nih.gov
Endocrine System Rodents Increased pituitary and adrenal gland weight fda.gov Increased pituitary and adrenal gland weight fda.gov
Developmental Effects Wistar Rats Increased estrogen-regulated gene expression in prostate nih.gov Advanced vaginal opening nih.gov, increased number of nipples, malformations of genitalia nih.gov

| Other | Sprague-Dawley Rats | Mineralization of kidney tubules nih.gov | Perturbed estrous cycles nih.gov |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Quantitative Analysis (HPLC, UPLC-MS/MS, GC-MS)

Chromatographic methods are the cornerstone for the analysis of ethynyl (B1212043) estradiol (B170435) 3-acetate, providing high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the simultaneous estimation of ethynyl estradiol with other compounds. For instance, a reverse-phase HPLC (RP-HPLC) method was developed for the simultaneous estimation of segesterone (B1250651) and ethinyl estradiol in bulk and pharmaceutical dosage forms. thepharmajournal.com This method utilized a C18 column with a mobile phase of water and acetonitrile, achieving retention times of 2.110 min for segesterone and 2.654 min for ethinyl estradiol. thepharmajournal.com Another RP-HPLC method for ethinylestradiol and drospirenone (B1670955) used a fluorescence detector for ethinyl estradiol and a UV/Vis detector for drospirenone, with retention times of 4.19 and 5.30 minutes, respectively. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and is particularly valuable for bioanalytical applications where very low concentrations need to be measured. A UPLC-MS/MS method for the simultaneous determination of ethinyl estradiol, norgestimate (B1679921), and 17-desacetyl norgestimate in human plasma demonstrated the capability to quantify these compounds at low pg/mL levels. researchgate.net To enhance sensitivity, derivatization with dansyl chloride is often employed. researchgate.netlcms.cz One such method achieved a lower limit of quantitation (LLOQ) of 1 pg/mL for ethinyl estradiol in plasma. waters.com The use of a Xevo TQ-S Mass Spectrometer combined with an ACQUITY UPLC System allowed for this high sensitivity. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful tool for the analysis of ethynyl estradiol. A GC-MS method was developed for the simultaneous quantification of 17α-ethinyl estradiol and drospirenone in contraceptive formulations without the need for derivatization. mdpi.com The method involved ultrasound-assisted extraction followed by direct injection into the GC-MS system, with a total analysis time of just over 30 minutes. mdpi.com

Table 8.1: Comparison of Chromatographic Methods for Ethynyl Estradiol Analysis
TechniqueCo-formulated Compound(s)MatrixKey FindingsCitation
RP-HPLCSegesteroneBulk and Pharmaceutical Dosage FormRetention times of 2.110 min (Segesterone) and 2.654 min (Ethinyl Estradiol). thepharmajournal.com
RP-HPLCDrospirenoneRat PlasmaRetention times of 4.19 min (Ethinyl Estradiol) and 5.30 min (Drospirenone). nih.gov
UPLC-MS/MSNorgestimate, 17-Desacetyl norgestimateHuman PlasmaQuantification at low pg/mL levels; derivatization with dansyl chloride enhanced sensitivity. researchgate.net
UPLC-MS/MS-PlasmaAchieved a lower limit of quantitation (LLOQ) of 1 pg/mL. waters.com
GC-MSDrospirenoneContraceptive FormulationsSimultaneous quantification without derivatization; ultrasound-assisted extraction. mdpi.com

Developing and validating analytical methods for ethynyl estradiol in biological matrices like plasma and urine is essential for pharmacokinetic and bioequivalence studies. These methods must be sensitive, accurate, and reproducible.

Another sensitive UPLC-MS/MS method for quantifying both endogenous and synthetic sex-steroid hormones, including ethinyl estradiol, in human serum was developed with a run time of 6.5 minutes. nih.gov The lower limit of quantitation (LLOQ) for ethinyl estradiol was 5.0 pg/ml, with the calibration curve being linear from 5 to 2,000 pg/ml. nih.gov

The validation of these methods is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH), ensuring parameters such as linearity, precision, accuracy, and recovery are within acceptable limits. nih.govresearchgate.net

Ethynyl estradiol is frequently formulated with a progestin in oral contraceptives. Therefore, analytical methods capable of simultaneously quantifying both components are highly desirable for quality control.

Several RP-HPLC methods have been successfully developed for this purpose. For instance, a method for the simultaneous estimation of segesterone and ethinyl estradiol was developed and validated, demonstrating good accuracy and precision. thepharmajournal.com Similarly, another RP-HPLC method was established for the simultaneous analysis of ethinylestradiol and drospirenone in rat plasma for pharmacokinetic studies. nih.gov

A UPLC-MS/MS method was also developed for the simultaneous determination of ethinyl estradiol, norgestimate, and its active metabolite, 17-desacetyl norgestimate, in human plasma at very low concentrations. researchgate.net The calibration curve ranges were 5–500 pg/mL for ethinyl estradiol and norgestimate, and 25–2500 pg/mL for 17-desacetyl norgestimate. researchgate.net

Spectrophotometric Methods (e.g., UV Derivative Spectrophotometry)

Spectrophotometric methods, particularly UV derivative spectrophotometry, offer a simpler and more cost-effective alternative to chromatographic techniques for the analysis of ethynyl estradiol, especially in pharmaceutical formulations.

A third-derivative spectrophotometric method was developed for the simultaneous determination of cyproterone (B1669671) acetate (B1210297) and ethinylestradiol in tablets. nih.gov By using the zero-crossing technique, the method allowed for the quantification of each compound without interference from the other. The measurements were performed at 316 nm for cyproterone acetate and 226 nm for ethinylestradiol. nih.gov The method was found to be linear over a specific concentration range for both analytes. nih.gov

First-derivative spectrophotometry has also been used for the simultaneous determination of ethinylestradiol and levonorgestrel (B1675169) in oral contraceptives. nih.gov This approach avoids the need for a separation step and provides linear calibration graphs up to 26 µg/ml for ethinylestradiol and 33 µg/ml for levonorgestrel. nih.gov

Advanced Detection Techniques for Trace Analysis (e.g., Biosensors, Electrochemical Methods)

For the detection of trace amounts of ethynyl estradiol, particularly in environmental and biological samples, advanced detection techniques such as biosensors and electrochemical methods are being explored. These methods offer high sensitivity and the potential for on-site analysis.

Biosensors: A label-free surface plasmon resonance (SPR) biosensor has been proposed for the detection of endocrine-disrupting compounds, including ethinyl estradiol. mdpi.comresearchgate.net This method utilizes engineered estrogen receptor alpha (ERα) as the bio-recognition element. mdpi.comresearchgate.net The binding of ethinyl estradiol to the receptor causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument. mdpi.comresearchgate.net Another approach involved the development of an electrochemical biosensor using genetically engineered cytochrome P450-3A4 for the detection of 17-alpha-ethinyl estradiol in water. researchgate.net

Electrochemical Methods: The phenolic hydroxyl group in the ethynyl estradiol molecule is electrochemically active, allowing for its determination using various electrochemical techniques. abechem.com However, the electrochemical activity is often poor on bare electrodes, necessitating the use of modified electrodes to enhance the signal. abechem.com Electrochemical advanced oxidation processes (eAOPs) have been studied for the degradation of 17α-ethinylestradiol in water, with ultra-high performance liquid chromatography coupled to mass spectrometry used to quantify the parent compound and identify transformation products. nih.govresearchgate.net

Table 8.2: Summary of Advanced Detection Techniques for Ethynyl Estradiol
TechniquePrincipleApplicationKey FeaturesCitation
Surface Plasmon Resonance (SPR) BiosensorBinding of ethinyl estradiol to engineered estrogen receptor alpha (ERα) causes a detectable change in refractive index.Detection of endocrine-disrupting compounds.Label-free detection, high sensitivity. mdpi.comresearchgate.net
Electrochemical BiosensorUtilizes genetically engineered cytochrome P450-3A4 for electrochemical detection.Detection of 17-alpha-ethinyl estradiol in water.High sensitivity, potential for miniaturization. researchgate.net
Electrochemical MethodsBased on the electrochemical oxidation of the phenolic hydroxyl group.Quantification and degradation studies in water.Often requires modified electrodes for enhanced sensitivity. abechem.comnih.govresearchgate.net

Investigational Therapeutic Applications and Preclinical Efficacy

Research into Contraceptive Mechanisms Beyond Ovulation Suppression

While the primary contraceptive action of ethinyl estradiol (B170435), a component of combined oral contraceptives, is the suppression of ovulation through the inhibition of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), research has explored additional mechanisms that contribute to its efficacy. patsnap.comnih.gov Ethinyl estradiol alters the endometrium, making it less receptive to the implantation of a fertilized egg. patsnap.com Specifically, it can lead to a thinner endometrial lining. patsnap.com Furthermore, it modifies cervical mucus, making it thicker and more difficult for sperm to penetrate. drugbank.com The combination of ethinyl estradiol with a progestin in oral contraceptives enhances these effects, providing a multi-faceted approach to preventing pregnancy. patsnap.comnih.gov

Mathematical modeling has been employed to better understand the contraceptive effects of exogenous estrogen and progestin. nih.gov These models help to predict the outcomes of varying doses and types of synthetic hormones on the menstrual cycle. nih.gov Studies have shown that the addition of estrogen to a progestin-based contraceptive regimen allows for a lower dose of progestin while maintaining efficacy and improving cycle stability by reducing unwanted bleeding. nih.gov

Research into analogues of ethinyl estradiol has also been conducted to identify compounds with a more favorable ratio of antifertility to estrogenic activity. nih.gov In one study, various 17 alpha-ethynylsteroids were synthesized and derivatized. Several compounds, both with and without a triethylsilyl moiety, demonstrated a desirable separation between antifertility effects and estrogenic activity, suggesting potential for developing contraceptives with fewer side effects. nih.gov

Hormone Therapy Research: Vasomotor Symptoms and Bone Metabolism in Animal Models

Ethinyl estradiol has been investigated in animal models for its potential therapeutic applications in managing menopausal symptoms, particularly vasomotor symptoms and changes in bone metabolism.

Vasomotor Symptoms: In animal models, estrogen has been shown to protect vasomotor functions during stress. nih.gov Studies in ovariectomized rats, a model for menopause, demonstrated that estrogen replacement could mitigate the adverse effects of catecholamine stress on blood pressure and vascular structure. nih.gov Estrogen helps maintain the elasticity of vascular walls, potentially delaying the onset of vasomotor dysfunction. nih.gov It has been observed to prevent excessive weight gain and intima-media thickening in the aorta of rats under stress conditions. nih.gov

Bone Metabolism: The effects of ethinyl estradiol on bone have been studied in multigenerational rat models. nih.gov While high doses of ethinyl estradiol throughout the lifespan resulted in decreased bone size in female rats, it did not significantly affect bone mineral density when adjusted for body weight. nih.gov Another study using an animal model showed that developmental exposure to estrogens can have a lasting impact on bone tissue, potentially by affecting bone cell programming. researchgate.net Estrogens are known to be crucial regulators of bone turnover in both males and females, playing a significant role in bone growth during puberty and the lifelong process of bone remodeling. mdpi.com

Table 1: Summary of Preclinical Research on Ethinyl Estradiol in Hormone Therapy Models
Area of ResearchAnimal ModelKey FindingsReference
Vasomotor SymptomsOvariectomized RatsEstrogen protected against stress-induced increases in blood pressure and adverse vascular changes. nih.gov
Bone MetabolismMultigenerational Rat StudyHigh-dose ethinyl estradiol decreased bone size in females but did not significantly alter bone mineral density. nih.gov
Bone DevelopmentAnimal ModelDevelopmental exposure to estrogens can permanently influence bone tissue. researchgate.net

Neuroprotective Research and Central Nervous System Selective Estrogen Therapy

Research in animal models suggests that ethinyl estradiol and its derivatives may have significant neuroprotective effects and improve outcomes in cases of traumatic brain injury (TBI) and hemorrhagic shock (HS). nih.gov

In a large animal model of combined TBI and HS, the administration of 17α-ethinyl estradiol-3-sulfate (B1217152) (EE-3-SO4) was found to significantly increase survival rates compared to a placebo. johnshopkins.edunih.gov This compound also promoted more rapid cardiovascular recovery, restoring pulse pressure more quickly after administration. johnshopkins.edunih.gov Studies in rodent and pig models have shown that ethinyl estradiol sulfate (B86663) can improve cardiovascular performance, reduce apoptosis and inflammation, and enhance oxygen delivery following hemorrhagic shock. nih.govresearchgate.net

The neuroprotective effects of estrogens like 17ß-estradiol and its derivative ethinyl estradiol have been demonstrated in cultured neurons, where they protect against oxidative cell death. nih.gov In the context of brain injury, estrogen is thought to work by inhibiting the formation of oxygen free radicals and preventing cellular membrane damage from lipid peroxidation. nih.gov Animal studies have shown that estrogen administration after TBI can lead to a reduction in brain edema, disruption of the blood-brain barrier, and improved neuronal survival. nih.gov

Table 2: Preclinical Efficacy of Ethinyl Estradiol Derivatives in TBI and Hemorrhagic Shock
CompoundAnimal ModelKey FindingsReference
17α-Ethinyl estradiol-3-sulfate (EE-3-SO4)Swine (TBI + HS)Increased survival rate and promoted faster cardiovascular recovery. johnshopkins.edunih.gov
Ethinyl estradiol sulfate (EES)Rodent and Pig (Hemorrhagic Shock)Improved cardiovascular performance, reduced apoptosis and inflammation. nih.govresearchgate.net
Estrogen (including Ethinyl Estradiol)Rat (TBI)Reduced brain edema, blood-brain barrier disruption, and improved neuronal survival. nih.gov

The impact of ethinyl estradiol on cognition, thermoregulation, and sleep has been investigated in animal models of menopause, yielding mixed but promising results.

In a study using a common marmoset model of menopause, oral administration of ethinyl estradiol (EE2) improved performance in reversal learning tasks, suggesting a benefit for certain aspects of cognition. nih.gov However, research on the cognitive effects of estradiol in postmenopausal women has produced inconsistent findings, with some studies suggesting a protective effect on verbal memory, while others show no significant impact. pharmaceutical-journal.comoup.comnih.gov

Regarding sleep, the marmoset study found that both EE2 and a brain-selective estrogen prodrug increased non-REM sleep and reduced nighttime awakenings. nih.gov However, this came at the expense of REM sleep, which was highest at baseline. nih.gov Other research has indicated that both endogenous and exogenous estrogen and progesterone (B1679170) are generally associated with improved sleep during the menopausal transition. researchgate.net

Estrogens are known to play a role in thermoregulation, and their decline during menopause is linked to vasomotor symptoms like hot flashes. endocrine.org The marmoset study observed that a brain-selective estrogen prodrug, but not EE2, was associated with the highest nasal temperature in response to warming and the lowest overnight core body temperature. nih.gov

Exploration of Antifertility Agents and Prostate Gland Inhibition in Preclinical Studies

Preclinical research has explored the potential of ethinyl estradiol and its derivatives as antifertility agents and for their inhibitory effects on the prostate gland.

Studies have aimed to develop analogues of ethinyl estradiol with a better ratio of antifertility to estrogenic activity to minimize side effects. nih.gov Research in rats has shown that various derivatives can retain antifertility efficacy while having reduced estrogenic activity. nih.gov The mechanisms of antifertility agents are generally understood to involve the inhibition of ovulation, prevention of fertilization, or interference with the implantation of a fertilized ovum. wjpls.org

In the context of the prostate, pubertal exposure to ethinyl estradiol in gerbils was found to have an inhibitory effect on the male ventral prostate during aging. nih.gov Conversely, it had an anabolic effect on the female prostate in senile gerbils. nih.gov Research has also investigated the use of ethinyl estradiol in castration-resistant prostate cancer (CRPC). iiarjournals.orgnih.gov In patients with pretreated CRPC, ethinyl estradiol treatment resulted in a significant decline in prostate-specific antigen (PSA) levels for a majority of patients. iiarjournals.orgnih.gov Some studies suggest that estrogen can inhibit the progression of androgen-independent prostate cancer. iiarjournals.org

Potential in Other Hormone-Sensitive Conditions (e.g., Hidradenitis Suppurativa)

The potential therapeutic use of ethinyl estradiol, often in combination with an antiandrogen, has been explored for hormone-sensitive skin conditions like hidradenitis suppurativa (HS).

HS is a chronic inflammatory skin disease that is believed to have a hormonal component, as it often appears after puberty, affects more women than men, and can worsen in relation to the menstrual cycle. veeva.comnih.gov The condition is characterized by painful nodules and abscesses, primarily in areas with apocrine glands. veeva.com

Studies have shown that combined oral contraceptives containing ethinyl estradiol can be an effective treatment for HS. In a cohort study, women with HS who received oral contraceptives showed a greater reduction in the count of abscesses and inflammatory nodules compared to those who did not receive this treatment. nih.gov Another study investigated the effects of combined therapy with cyproterone (B1669671) acetate (B1210297) (an antiandrogen) and ethinyl estradiol in women with long-standing HS. This combination successfully controlled the condition in all patients. nih.gov The mechanism is thought to involve the antiandrogenic properties of the treatment, which can counteract the over-stimulation of sebaceous glands by male sex hormones. veeva.com

Future Directions and Research Opportunities

Development of Novel Ethynyl (B1212043) Estradiol (B170435) 3-Acetate Prodrugs with Enhanced Pharmacokinetic Profiles

The oral administration of synthetic estrogens like Ethynyl Estradiol is often associated with suboptimal bioavailability and significant first-pass metabolism in the liver, which can lead to an excess of hepatic estrogenic effects. nih.gov A promising strategy to mitigate these issues is the development of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body.

One innovative approach involves the creation of estrogen sulfamates. These compounds have been shown to act as prodrugs for their parent estrogens, demonstrating a capacity to bypass initial liver functions. nih.gov Research into sulfamate derivatives of estrogens has indicated a significant increase in systemic estrogenic activity compared to the parent compounds, without a corresponding increase in hepatic effects. nih.gov For instance, estradiol sulfamate exhibited a 90-fold increase in systemic estrogen activity compared to estradiol, with a notable absence of hepatic activity at effective doses. nih.gov This suggests that developing novel Ethynyl Estradiol 3-Acetate prodrugs, potentially utilizing sulfamate or other ester modifications, could lead to formulations with more predictable and favorable pharmacokinetic profiles, characterized by enhanced systemic absorption and reduced hepatic impact. nih.govnih.gov

Prodrug ApproachPotential AdvantageRationale
Sulfamate EstersIncreased systemic bioavailability, Reduced hepatic first-pass effectBypasses initial liver metabolism, leading to higher systemic concentrations of the active drug with lower impact on liver proteins. nih.gov
Carbone-17-OH Sulfonamide EstersComplete oral bioavailability, Erythrocyte binding to avoid liver extractionDesigned to bypass the liver as inactive molecules, potentially leading to systemic release of the active estrogen after hydrolysis. nih.gov

Personalized Medicine Approaches based on Genetic Polymorphisms in Metabolism

The metabolism of Ethynyl Estradiol is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2C9 identified as the major contributors to its oxidative metabolism. nih.govresearchgate.net Genetic polymorphisms, or variations in the genes encoding these enzymes, can lead to significant inter-individual differences in drug metabolism. longdom.orgyoutube.com These genetic variations can result in different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. longdom.org

Understanding an individual's genetic makeup concerning these key metabolizing enzymes can pave the way for personalized medicine. For a patient who is a "poor metabolizer," a standard dose of a drug could lead to higher-than-expected plasma concentrations, potentially increasing the risk of adverse effects. Conversely, an "ultrarapid metabolizer" might clear the drug so quickly that it doesn't have the intended therapeutic effect.

Future research should focus on identifying specific single nucleotide polymorphisms (SNPs) in CYP3A4 and CYP2C9 that significantly impact the metabolism of this compound. This knowledge could lead to the development of genetic screening tools to predict a patient's metabolic capacity before initiating therapy. Such an approach would allow for the tailoring of treatment regimens to an individual's genetic profile, optimizing efficacy and minimizing risks.

Advanced In Vitro and In Silico Modeling for Predicting Compound Behavior

The development of predictive models is revolutionizing toxicology and pharmacology. In vitro assays and in silico (computer-based) modeling offer powerful tools to assess the biological activity and potential risks of compounds like this compound early in the development process.

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the estrogenic activity of a molecule based on its chemical structure. nih.gov These models are valuable for screening large numbers of potential compounds and prioritizing them for further testing. acs.org Multilabel models are also being developed to predict the interaction of a single compound with multiple endocrine targets simultaneously, providing a more comprehensive understanding of its potential mechanisms of action. nih.gov

In vitro assays, using primary cells or engineered cell lines, can provide crucial data on a compound's interaction with specific biological targets, such as the estrogen receptor. mdpi.com High-throughput screening (HTS) of a panel of in vitro assays can generate a comprehensive profile of a compound's activity across multiple endpoints related to estrogen receptor signaling. acs.org Integrating data from various in vitro assays can create a robust "Interaction Score" to predict a chemical's estrogenic potential with high sensitivity and specificity. acs.org

Modeling ApproachApplicationPotential Outcome
In Silico (QSAR)Predicting estrogenic activity from chemical structure.Prioritization of compounds for further testing. nih.gov
In Silico (Multilabel)Predicting interactions with multiple endocrine targets.Comprehensive mechanism of action profile. nih.gov
In Vitro (HTS)High-throughput screening of biological activity.Detailed profile of estrogen receptor signaling effects. acs.org

By combining in silico predictions with in vitro experimental data, researchers can build more accurate models of how this compound and its novel derivatives will behave in a biological system, accelerating the development of safer and more effective therapies.

Long-Term Preclinical Studies Addressing Emerging Safety Concerns

While Ethynyl Estradiol has a long history of use, ongoing evaluation of its long-term safety is crucial. Preclinical studies in animal models are essential for identifying potential long-term risks. Existing research indicates that Ethynyl Estradiol, alone or in combination with progestins, generally has low chronic toxicity. researchgate.net However, some studies in rodents have shown an increased incidence of certain cancers with long-term administration, though these findings have been conflicting and their relevance to humans is not always clear. fda.gov

Future long-term preclinical studies should be designed to address these ambiguities. This includes using appropriate animal models and study designs that can better predict human responses. It is also important to investigate the long-term effects on various organ systems and metabolic parameters. nih.govnih.gov For instance, long-term studies have been conducted to assess the safety and tolerability of different regimens of Ethynyl Estradiol in combination with other hormones, monitoring for adverse events and effects on endometrial, hormonal, lipid, and metabolic variables. nih.govnih.gov Continued research in this area will be vital for a comprehensive understanding of the long-term safety profile of this compound and its derivatives.

Translational Research from Preclinical Findings to Clinical Investigation

Translational research acts as the critical bridge between basic scientific discoveries made in the laboratory and their application in clinical practice. wisc.edunih.gov The process involves taking promising findings from preclinical studies—including pharmacology, toxicology, and pharmacokinetic data—and using them to design and initiate human clinical trials. wisc.edu

The journey from a preclinical concept to a clinical investigation for a compound like this compound involves several key stages. This includes establishing preclinical efficacy, initiating the Investigational New Drug (IND) application process with regulatory bodies like the FDA, producing clinical-grade drug material, and completing IND-required toxicity studies. wisc.edu

Successful translation requires a meticulous and interactive process between different scientific disciplines. nih.gov For Ethynyl Estradiol and its derivatives, this means that findings from novel prodrug development, personalized medicine approaches, and advanced modeling must be integrated to inform the design of robust clinical trials. mdpi.comnih.gov The ultimate goal is to ensure that the most promising innovations progress to clinical investigation with the highest probability of success, leading to safer and more effective therapeutic options for patients. nih.gov

Q & A

Q. How is Ethynyl Estradiol 3-Acetate structurally distinguished from other estrogen derivatives?

this compound is characterized by an acetylene group at the 17α position and an acetate ester at the 3-hydroxy group of estradiol. This modification enhances metabolic stability compared to endogenous estradiol. Structural confirmation requires techniques like NMR (to verify the ethynyl and acetate groups) and mass spectrometry (to confirm molecular weight, m/z 314.42) . Chromatographic methods (e.g., HPLC) with reference standards (e.g., USP-grade Ethyl Acetate derivatives) are critical for purity validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as harmful if swallowed (H302) and may cause reproductive toxicity. Mandatory precautions include:

  • Use of PPE (gloves, lab coats, eye protection) to prevent dermal/ocular exposure .
  • Storage in locked, ventilated cabinets to avoid environmental release .
  • Immediate spill management with inert absorbents and disposal via regulated waste channels . Toxicity screening (e.g., acute oral LD50 assays) should precede in vivo studies .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for trace detection in water, soil, or biosolids. Deuterated analogs (e.g., 17α-Ethynyl Estradiol-d4) serve as internal standards to improve quantification accuracy. For urine or plasma, glucuronide metabolites (e.g., Ethynyl Estradiol 3-β-D-glucuronide) require enzymatic hydrolysis (β-glucuronidase) prior to LC-MS/MS analysis .

Advanced Research Questions

Q. How does this compound modulate hTERT activity in pathological models, and how can experimental designs account for dose-dependent contradictions?

In hydatidiform mole cells, this compound upregulates hTERT (human telomerase reverse transcriptase) at low doses (e.g., 10 nM) but suppresses activity at higher doses (>100 nM). Researchers must:

  • Use dose-response curves with ≥5 concentrations to capture nonlinear effects .
  • Include positive controls (e.g., 17β-Estradiol) and normalize data to cell viability assays (e.g., MTT) to distinguish cytotoxicity from specific hTERT modulation . Conflicting results often arise from differences in cell lineage or exposure duration, necessitating rigorous replication across models.

Q. What strategies resolve discrepancies in toxicogenomic data linking this compound to carcinogenicity?

Transcriptomic studies report both pro- and anti-carcinogenic effects depending on tissue type (e.g., breast vs. endometrial). To address contradictions:

  • Apply multi-omics integration (genome, transcriptome, proteome) to identify conserved pathways (e.g., estrogen receptor-alpha signaling) .
  • Use longitudinal designs in animal models to separate transient adaptive responses from sustained carcinogenic signals . Meta-analyses of public datasets (e.g., NCBI GEO) can validate findings across studies .

Q. How can researchers optimize synthesis protocols to minimize impurities like glucuronide derivatives in this compound batches?

Common impurities include 3-β-D-glucuronide and sulfate conjugates formed during incomplete acetylation. Mitigation strategies involve:

  • Reaction monitoring via TLC or HPLC to confirm esterification completion .
  • Post-synthesis purification using silica gel chromatography (hexane:ethyl acetate gradients) to isolate the acetate ester . Impurity thresholds should align with pharmacopeial guidelines (e.g., USP acceptance criteria for related compounds ≤0.5%) .

Q. What experimental frameworks are critical for assessing this compound’s role in endocrine disruption across aquatic species?

  • Exposure Systems: Flow-through aquatic models to simulate environmental persistence .
  • Biomarkers: Measure vitellogenin in fish (a estrogen-sensitive protein) and compare to glucuronide metabolite levels in water .
  • Controls: Include non-target organisms (e.g., Daphnia) to evaluate species-specific sensitivity . Statistical power requires ≥3 biological replicates and covariance analysis to account for natural hormone variability .

Methodological Notes

  • Data Interpretation: Conflicting results in receptor binding assays may arise from differential affinity to ERα vs. ERβ isoforms. Use competitive binding assays with labeled ligands (e.g., 17β-Estradiol-d4) for specificity validation .
  • Ethical Compliance: Human studies must disclose sex-specific effects in titles (per EASE guidelines) and justify inclusion criteria (e.g., premenopausal females) in IRB protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.